1-Methyl-3-propyl-1H-pyrazole-5-carbohydrazide
Description
1-Methyl-3-propyl-1H-pyrazole-5-carbohydrazide (CAS: Not explicitly provided in evidence; related carboxylic acid CAS: 139755-99-0 ) is a pyrazole derivative characterized by a carbohydrazide (-CONHNH₂) functional group at position 5, a methyl group at position 1, and a propyl chain at position 3 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and industrial chemistry. The carbohydrazide group enhances hydrogen-bonding capacity, influencing reactivity and interaction with biological targets or metal surfaces .
Properties
IUPAC Name |
2-methyl-5-propylpyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-4-6-5-7(8(13)10-9)12(2)11-6/h5H,3-4,9H2,1-2H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMSFJHSWGVYBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-propyl-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.
Chemical Structure
The chemical formula for this compound is . Its structure features a pyrazole ring with a methyl group at position 1 and a propyl group at position 3, along with a carbohydrazide functional group at position 5.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various bacterial strains. For instance, a study indicated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for related pyrazole derivatives .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.22 - 0.25 | Staphylococcus aureus |
| Related Derivative | 0.25 - 0.30 | Escherichia coli |
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, compounds derived from this structure have shown promising results in inhibiting cell proliferation in cancer models such as MCF7 (breast cancer) and A549 (lung cancer).
A study reported that derivatives of this compound displayed significant cytotoxicity with IC50 values ranging from 3.79 to 49.85 µM against different cancer cell lines:
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF7 | 3.79 | 1-Methyl-3-propyl-1H-pyrazole derivative |
| A549 | 49.85 | Related pyrazole derivative |
The mechanism underlying the biological activities of this compound involves multiple pathways:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits enzymatic activities essential for bacterial growth.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a pyrazole derivative led to a significant reduction in infection rates compared to standard antibiotics.
- Case Study on Cancer Treatment : In a preclinical study, a derivative of this compound was tested on xenograft models of lung cancer, resulting in reduced tumor size and improved survival rates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Table 1: Structural Comparison of Key Pyrazole Derivatives
Functional Group Influence on Properties
Carbohydrazide vs. Carboxamide/Carboxylic Acid :
The carbohydrazide group (-CONHNH₂) in the target compound offers two NH groups for hydrogen bonding, enhancing chelation capabilities compared to carboxamide (-CONH₂) or carboxylic acid (-COOH) derivatives. This makes it more effective in corrosion inhibition (e.g., MPC achieves 95% efficiency ) and drug design. Carboxylic acid derivatives, however, are more acidic and often used as intermediates for ester or amide synthesis .- Trifluoromethyl (CF₃) Substitution: The CF₃ group in 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide increases electronegativity and metabolic stability, making it valuable in pharmaceuticals .
Physicochemical Properties
- CF₃-containing analogs exhibit higher thermal and oxidative stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
